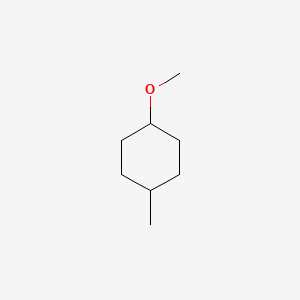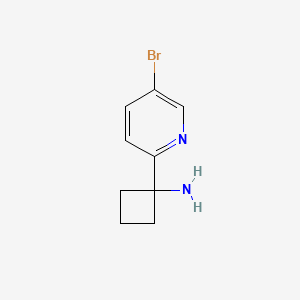
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, also known by its CAS number 1256793-73-3, is a chemical compound that features a cyclobutanamine structure with a bromopyridinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- typically involves the reaction of cyclobutanone with 5-bromo-2-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
化学反应分析
Types of Reactions
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinyl derivatives.
科学研究应用
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridinyl moiety. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
Cyclobutanamine, 1-(2-pyridinyl)-: Lacks the bromine substituent, which may result in different reactivity and biological activity.
Cyclobutanamine, 1-(3-pyridinyl)-: Positional isomer with potentially different chemical and biological properties.
Cyclobutanamine, 1-(4-pyridinyl)-: Another positional isomer with unique characteristics.
Uniqueness
Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is unique due to the presence of the bromine atom at the 5-position of the pyridinyl ring. This substitution can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFGZABZRQMKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
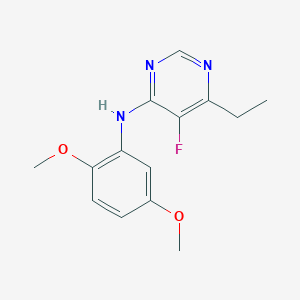
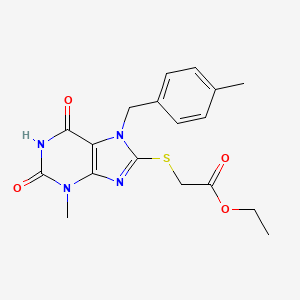
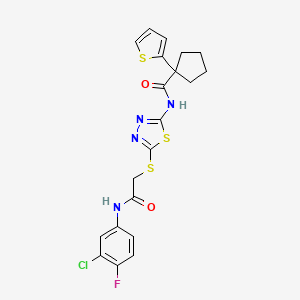
methanone](/img/structure/B2613207.png)
![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)

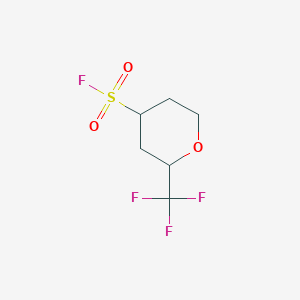
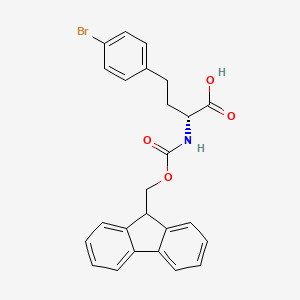
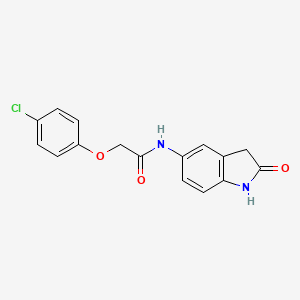
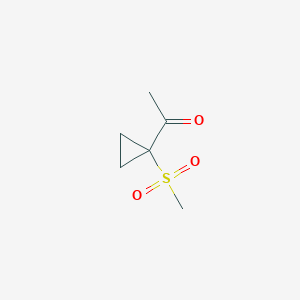
![1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2613216.png)
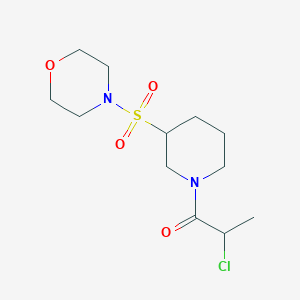
![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)
